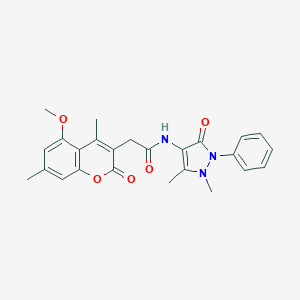![molecular formula C22H16F3N3O2S2 B258027 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Applications De Recherche Scientifique
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. The compound has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been shown to regulate glucose and lipid metabolism, and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, diabetes, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide could focus on the following areas:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action at the molecular level.
3. Evaluation of the compound's efficacy and safety in clinical trials for the treatment of cancer, diabetes, and neurological disorders.
4. Development of novel drug delivery systems to improve the compound's bioavailability and pharmacokinetics.
5. Exploration of the compound's potential applications in other fields of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and exhibits anti-inflammatory, analgesic, and antipyretic activities. However, further research is needed to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinesulfenyl chloride with N-(3,5-dimethylphenyl)glycine in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography.
Propriétés
Nom du produit |
2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
|---|---|
Formule moléculaire |
C22H16F3N3O2S2 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H16F3N3O2S2/c1-12-6-13(2)8-15(7-12)27-18(29)11-32-21-14(10-26)9-16(20(28-21)22(23,24)25)19(30)17-4-3-5-31-17/h3-9H,11H2,1-2H3,(H,27,29) |
Clé InChI |
SSVPDQXLYLMVPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C3=CC=CS3)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C3=CC=CS3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3-(4-morpholinyl)propyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257947.png)
![7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B257949.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)